molecular formula C10H10F3NO2S B13622156 Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate

Cat. No.: B13622156
M. Wt: 265.25 g/mol
InChI Key: HSLZCXVJGGDJBD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate is an organic compound with a unique structure that includes a trifluoromethylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethylthio group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate
  • Methyl 2-amino-2-(4-(trifluoromethylthio)phenyl)propanoate

Uniqueness

Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C10H10F3NO2S

Molecular Weight

265.25 g/mol

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetate

InChI

InChI=1S/C10H10F3NO2S/c1-16-9(15)8(14)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,14H2,1H3

InChI Key

HSLZCXVJGGDJBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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